molecular formula C12H14BrFN6O B10913143 4-Bromo-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

4-Bromo-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B10913143
M. Wt: 357.18 g/mol
InChI Key: UZUPNSQLNBIWNB-PJQLUOCWSA-N
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Description

4-BROMO-N’~5~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that features a pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’~5~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common approach is the condensation of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’~5~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-BROMO-N’~5~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-N’~5~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
  • 1,3-Dimethyl-1H-pyrazole derivatives

Uniqueness

4-BROMO-N’~5~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H14BrFN6O

Molecular Weight

357.18 g/mol

IUPAC Name

4-bromo-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H14BrFN6O/c1-6-8(11(14)20(4)17-6)5-15-16-12(21)10-9(13)7(2)18-19(10)3/h5H,1-4H3,(H,16,21)/b15-5+

InChI Key

UZUPNSQLNBIWNB-PJQLUOCWSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)C2=C(C(=NN2C)C)Br)F)C

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)C2=C(C(=NN2C)C)Br)F)C

Origin of Product

United States

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